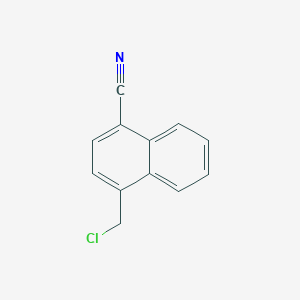

Chloro-(4-cyano-1-naphthyl)methane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chloro-(4-cyano-1-naphthyl)methane is a chemical compound with the molecular formula C12H8ClN . It is a complex organic compound that can be used in various chemical reactions .

Synthesis Analysis

The synthesis of Chloro-(4-cyano-1-naphthyl)methane could involve several steps. One possible method is the catalytic protodeboronation of pinacol boronic esters . Another approach involves the formation of C-CN bonds, which is a common strategy in diverse chemical reactions . The synthesis process could also involve the use of non-toxic cyanide sources and cyanating agents .Molecular Structure Analysis

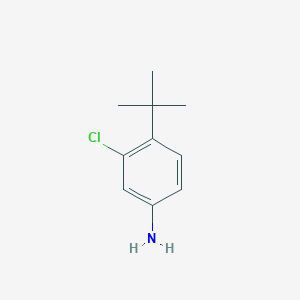

The molecular structure of Chloro-(4-cyano-1-naphthyl)methane is determined by its molecular formula, C12H8ClN . Detailed structural analysis would require more specific information or advanced analytical techniques .Chemical Reactions Analysis

Chloro-(4-cyano-1-naphthyl)methane can participate in various chemical reactions. For instance, it can undergo C-CN bond formation, a common strategy in diverse chemical reactions . It can also be involved in reactions with non-toxic cyanide sources and cyanating agents .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- Methane Conversion : One key application area is in the catalytic conversion of methane to benzene and naphthalene, utilizing catalysts such as Mo/HZSM-5. The process involves the direct conversion of methane, highlighting the catalyst's efficiency in transforming methane to higher aromatic hydrocarbons under certain conditions, pointing towards applications in energy and chemical feedstock production (Liu et al., 1999).

Environmental Implications

- Pollutant Degradation : Research on methane monooxygenase from Methylosinus trichosporium OB3b shows its capability to oxidize chlorinated, fluorinated, and brominated alkenes, including trichloroethylene (TCE), a groundwater contaminant. This highlights its potential in environmental remediation applications (Fox et al., 1990).

Material Science

- Metal-Organic Frameworks (MOFs) : Research into the adsorption of chlorinated methanes in MOFs, such as Ni2(ndc)2(dabco), demonstrates the significance of London dispersion interactions in host-guest chemistry, influencing the development of materials for gas storage and separation applications (Melix et al., 2020).

Energy and Fuels

- Synthesis Gas to Olefins : Cobalt carbide nanoprisms have shown promise in catalyzing the Fischer-Tropsch to olefins (FTO) process, offering a pathway to produce lower olefins from syngas with minimal methane byproduct. This is critical for the sustainable production of basic chemical building blocks from alternative feedstocks such as coal, biomass, and natural gas (Zhong et al., 2016).

Wirkmechanismus

The mechanism of action of Chloro-(4-cyano-1-naphthyl)methane in chemical reactions can be complex and depends on the specific reaction conditions. For instance, in the chlorination of methane, a radical chain mechanism is often involved . More research would be needed to fully understand the mechanism of action of this compound in different chemical reactions .

Safety and Hazards

Zukünftige Richtungen

The future research directions for Chloro-(4-cyano-1-naphthyl)methane could involve exploring new synthesis methods, studying its reactivity in different chemical reactions, and investigating its potential applications in various fields . Further studies could also focus on improving the safety and environmental impact of its production and use .

Eigenschaften

IUPAC Name |

4-(chloromethyl)naphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDJWIIALQYVQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CCl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro-(4-cyano-1-naphthyl)methane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2823387.png)

![4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran](/img/structure/B2823388.png)

![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2823391.png)

![N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2823393.png)

![N-(4-ethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2823396.png)

![5-benzyl-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2823398.png)

![1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2823399.png)

![7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2823403.png)

![6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2823405.png)

![2-((6-((3,4-dimethoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2823407.png)